molecular formula C6H8N2O2 B13100635 (S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one

(S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one

Cat. No.: B13100635
M. Wt: 140.14 g/mol
InChI Key: PSUSZVMSXODUAH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is a chiral dihydropyrimidinone derivative characterized by a pyrimidin-4(1H)-one core substituted with a (1-hydroxyethyl) group at the 2-position. The stereochemistry of the hydroxyethyl moiety (S-configuration) is critical for its biological and physicochemical properties. Dihydropyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely recognized for their pharmacological relevance . These compounds serve as key scaffolds in medicinal chemistry due to their structural versatility, enabling modifications that enhance bioactivity, solubility, and target specificity .

The hydroxyethyl substituent in this compound introduces both hydrophilic and stereochemical features, which may influence interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-[(1S)-1-hydroxyethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10)/t4-/m0/s1

InChI Key

PSUSZVMSXODUAH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=NC=CC(=O)N1)O

Canonical SMILES

CC(C1=NC=CC(=O)N1)O

Origin of Product

United States

Biological Activity

(S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is a chiral compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a hydroxyethyl group at the 2-position and a carbonyl group at the 4-position. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications.

  • Molecular Formula: C6_6H8_8N2_2O2_2
  • Molar Mass: Approximately 154.14 g/mol
  • Solubility: Soluble in polar solvents like methanol

The presence of both hydroxyl and carbonyl functional groups in this compound contributes to its chemical reactivity, allowing it to participate in various nucleophilic addition reactions and other transformations.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

  • Antiviral Properties: Similar compounds have shown effectiveness against viruses such as Zika and Dengue, with some exhibiting low toxicity profiles and significant selectivity indices (SI) .
  • Antibacterial Activity: Pyrimidine derivatives have been reported to inhibit bacterial growth through various mechanisms, including interference with metabolic pathways .
  • Anticancer Potential: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key findings from SAR studies related to similar pyrimidine compounds:

Compound NameBiological ActivityKey Findings
5-FluorouracilAnticancerWidely used as an anticancer agent
2-Amino-4-pyrimidinoneNucleotide synthesisEssential for DNA/RNA synthesis
ThymidineDNA componentCrucial for DNA synthesis
CytidineRNA componentImportant for RNA synthesis

The unique substitution pattern and chirality of this compound may influence its biological activity and interaction profiles differently compared to other pyrimidines, potentially leading to distinct therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including (S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrimidine are being explored as inhibitors of Polo-like kinase 1, which is crucial for cell cycle regulation in cancer cells .

CompoundTarget EnzymeActivity
This compoundPolo-like kinase 1Inhibitory
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePDE9ASelective inhibition

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Similar pyrimidine derivatives have shown promising results in inhibiting hyaluronidase, an enzyme linked to inflammation. In vitro studies reported that certain derivatives exhibited greater anti-inflammatory activity than standard drugs like Indomethacin .

Case Study: Anticancer Efficacy

In a controlled study, the anticancer efficacy of a series of pyrimidine derivatives was assessed on different cancer cell lines. The results indicated that compounds with a hydroxyethyl group exhibited enhanced cytotoxicity compared to their non-hydroxyethyl counterparts. The mechanism was linked to the induction of apoptosis through the activation of caspases .

Case Study: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of pyrimidine derivatives demonstrated that compounds similar to this compound significantly reduced edema in animal models when administered at specific dosages . The study highlighted the potential for developing new anti-inflammatory agents based on this scaffold.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The ethoxycarbonyl-substituted dihydropyrimidinone (Table 1, Row 2) achieved yields >90% using catalysts like SO₃H@imineZCMNPs, highlighting the role of catalyst design in optimizing reactions .
  • Functionalization Potential: Chloromethyl and hydroxyethyl groups (Rows 1, 4) enable further chemical modifications, critical for drug development .
  • Bioactivity: Amino and hydroxy substituents (Rows 3–5) are associated with improved target binding, as seen in kinase inhibitors and antimicrobial agents .

Pharmacological Profiles

Dihydropyrimidinones with electron-withdrawing groups (e.g., NO₂, Cl) or aromatic substituents (e.g., phenyl, thienyl) exhibit enhanced antimicrobial and anticancer activities. For example:

  • 4-Chlorophenyl derivatives (e.g., 3,4-dihydro-5-ethoxycarbonyl-4-(4-chlorophenyl)-6-methylpyrimidin-2(1H)-one) showed robust activity in model reactions, suggesting stability under diverse conditions .
  • Thieno-pyrimidinones (e.g., 2-(4-methyl-2-thiazolyl)thieno[3,2-d]pyrimidin-4(1H)-one) demonstrated selective inhibition of cancer cell proliferation, attributed to their planar heterocyclic cores .

In contrast, the hydroxyethyl group in this compound may improve solubility and reduce toxicity compared to halogenated analogs, though empirical data are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.